1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine

説明

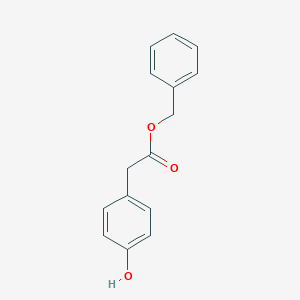

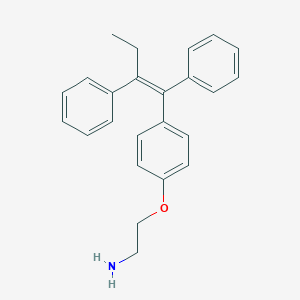

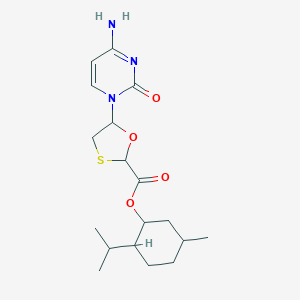

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine (PPDPC) is a synthetic phospholipid derivative that has been utilized as a membrane probe to study the behavior of lipids in bilayers and monolayers. The molecule consists of a palmitoyl chain at the sn-1 position and a pyrenedecanoyl chain at the sn-2 position, attached to a glycerophosphocholine backbone. The pyrene moiety serves as a fluorescent probe, allowing researchers to investigate the thermotropic behavior and molecular organization of phospholipid membranes through techniques such as fluorescence spectroscopy and differential scanning calorimetry .

Synthesis Analysis

The synthesis of PPDPC and related glycerophospholipids involves attaching a pyrene-labeled fatty acid to the sn-2 position of the glycerol backbone. This process has been successfully carried out to create derivatives with various polar head groups, which are then used to study their behavior in different lipid environments. The synthesis is designed to yield phospholipids that incorporate the pyrene label without significantly altering the natural behavior of the lipid molecules in membranes .

Molecular Structure Analysis

The molecular structure of PPDPC is characterized by the presence of the pyrene label, which is a large, planar, aromatic system that can influence the behavior of the lipid molecule within a membrane. The pyrene group is known to preferentially partition into the fluid phase of lipid bilayers, and its presence can affect the mean molecular area and packing behavior of the phospholipid. The molecular structure of PPDPC allows for the formation of excimers, which are dimers of excited pyrene molecules, providing valuable information about the lateral distribution and organization of lipids within the membrane .

Chemical Reactions Analysis

PPDPC and its derivatives are designed to mimic the natural behavior of phospholipids in biological membranes, and as such, they are not typically involved in a wide range of chemical reactions. However, the pyrene moiety can participate in photophysical processes, such as excimer formation, which is a reaction that occurs when two pyrene molecules come into close proximity in an excited state. This reaction is used as a tool to study the dynamics and organization of lipids in membranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of PPDPC are influenced by the pyrene label and the fatty acid composition. The presence of the pyrene group can increase the mean molecular area of the phospholipid and affect its packing behavior. PPDPC exhibits a well-defined thermotropic transition, which is dependent on the polar head group and can be detected by differential scanning calorimetry and Fourier transform infrared spectroscopy. The transition temperature and behavior provide insights into the phase state and dynamics of the lipid bilayers. The pyrene label also allows for the study of lipid-lipid and lipid-sterol interactions in monolayers and bilayers, as well as the estimation of equilibrium lateral pressure in liposomes .

科学的研究の応用

Fluorescence Studies in Phospholipid Bilayers

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine (PyrPC) has been extensively used in fluorescence studies to understand the behavior of phospholipid bilayers. Hresko et al. (1986) employed PyrPC in small unilamellar vesicles to study its lateral distribution in different phosphatidylcholine bilayers, providing insights into the fluorescence properties of phospholipids in gel and liquid-crystalline states (Hresko et al., 1986).

Spontaneous Transfer Mechanism Study

In a study by Roseman and Thompson (1980), PyrPC was utilized to understand the mechanism of spontaneous phospholipid transfer between vesicles. Their findings suggested that transfer occurs through diffusion rather than collision, providing a deeper understanding of lipid transfer dynamics (Roseman & Thompson, 1980).

Investigations in Langmuir-Blodgett Films

Yliperttula et al. (1988) conducted research on PyrPC in Langmuir-Blodgett films, offering valuable information on the interaction of this phospholipid with dipalmitoylphosphatidylcholine. Their study contributed to the understanding of molecular organization and its effects on photophysical behavior (Yliperttula et al., 1988).

Photophysical Behavior in Bilayers

Somerharju et al. (1985) investigated the behavior of 1-palmitoyl-2-pyrenedecanoyl glycerophospholipids in both monolayers and mixed bilayers. This study helped in understanding the thermotropic and lateral distribution of pyrene lipids in phosphatidylcholine bilayers (Somerharju et al., 1985).

Application in Characterization Techniques

Lotta et al. (1988) used Fourier transform infrared spectroscopy to characterize Langmuir-Blodgett assemblies of PyrPC. This method provided a new approach to understanding the structural organization and properties of phospholipid assemblies (Lotta et al., 1988).

作用機序

Target of Action

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine (PPPC) is a fluorescent phospholipid that is primarily used to study the mechanism of spontaneous phospholipid transfer between single-walled phospholipid vesicles (liposomes) and other membrane interactions . It is a substrate for all phospholipase A2 (PLA2) enzymes, with the exception of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH) .

Mode of Action

Upon phospholipid hydrolysis by PLA2 enzymes, PPPC is converted into 10-pyrenyldecanoic acid . This conversion is accompanied by the emission of fluorescence (excitation 345 nm, emission 395 nm), which allows for the quantitation of phospholipase activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of PPPC is the phospholipase A2 pathway. PLA2 enzymes catalyze the hydrolysis of the sn-2 position of phospholipids, leading to the release of fatty acids and lysophospholipids . In the case of PPPC, the hydrolysis results in the production of 10-pyrenyldecanoic acid .

Pharmacokinetics

It is known that pppc is soluble in dmso

Result of Action

The hydrolysis of PPPC by PLA2 enzymes results in the production of 10-pyrenyldecanoic acid, which exhibits fluorescence . This fluorescence can be used to quantify phospholipase activity, providing a useful tool for studying lipid metabolism and signaling .

Action Environment

The action of PPPC is influenced by the presence of PLA2 enzymes and the conditions of the lipid environment. For instance, the spontaneous transfer of PPPC between liposomes can be affected by factors such as lipid composition, temperature, and pH

Safety and Hazards

特性

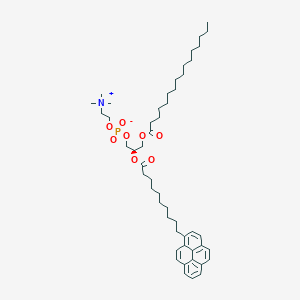

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(10-pyren-1-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-45(40-58-60(54,55)57-38-37-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-31-32-44-34-33-42-27-25-28-43-35-36-46(41)50(44)49(42)43/h25,27-28,31-36,45H,5-24,26,29-30,37-40H2,1-4H3/t45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLOWUUVDRBGKM-WBVITSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914778 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

850.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine | |

CAS RN |

95864-17-8 | |

| Record name | 1-Palmitoyl-2-(1'-pyreneoctanoyl)glycero-3-phosphochine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095864178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)